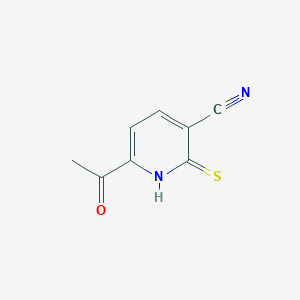

6-Acetyl-2-mercaptonicotinonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

6-acetyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c1-5(11)7-3-2-6(4-9)8(12)10-7/h2-3H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIYKADARYWNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C(=S)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372583 | |

| Record name | 6-acetyl-2-mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-42-6 | |

| Record name | 6-acetyl-2-mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetyl-2-mercapto-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Acetyl 2 Mercaptonicotinonitrile and Analogous Structures

Synthetic Approaches to the 2-Mercaptonicotinonitrile (B1308631) Core

The formation of the 2-mercaptonicotinonitrile scaffold is central to the synthesis. This is often achieved through cyclization reactions where a pyridine (B92270) ring is constructed from acyclic precursors.

A prominent and versatile method for synthesizing the 2-thionicotinonitrile core involves the use of cyanothioacetamide as a key building block. researchgate.net This compound contains the necessary nitrogen, cyano, and thioamide functionalities, making it an ideal precursor for constructing the target pyridine ring through reactions with suitable electrophiles.

Multicomponent reactions, which allow for the formation of several bonds in a single operation, are particularly effective. researchgate.net For instance, the condensation of cyanothioacetamide with α,β-unsaturated carbonyl compounds is a common strategy to produce 2-thioxohydropyridine-3-carbonitriles. researchgate.net Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the desired heterocyclic system. The reaction often proceeds through an initial Knoevenagel condensation or a Michael-type addition, followed by an intramolecular cyclization that closes the ring. researchgate.netnih.gov

The specific electrophilic partner used in the reaction dictates the substitution pattern on the resulting pyridine ring. For example, reacting cyanothioacetamide with α,β-unsaturated ketones can yield styrylpyridinethione derivatives. researchgate.net

Table 1: Examples of Cyclization Reactions with Cyanothioacetamide

| Electrophilic Partner | Reaction Type | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Carbonyls | Condensation | 2-Thioxohydropyridine-3-carbonitriles | researchgate.net |

| α-Bromochalcones | Michael Addition/Cyclization | Dihydrothiophene (rearranges) | nih.gov |

Beyond the direct use of cyanothioacetamide, alternative strategies exist for forming the pyridine moiety. One such approach involves a cascade reaction that begins with a Knoevenagel condensation between an active methylene (B1212753) compound and an aldehyde, followed by a Michael addition of a different CH-acid. researchgate.net The resulting adduct then undergoes an intramolecular cyclization to form a dihydropyridine (B1217469) derivative, which can be subsequently oxidized or otherwise converted to the final aromatic pyridine structure. researchgate.net

Another strategy involves the synthesis of a substituted pyridine ring first, followed by the introduction of the mercapto and cyano groups in subsequent steps. However, building the ring with the key functionalities already present in the precursors, as seen in the cyanothioacetamide routes, is often more efficient. researchgate.net

Introduction and Modification of the Acetyl Group at C-6 Position

The introduction of an acetyl group at the C-6 position of the pyridine ring requires careful control of regioselectivity. This can be accomplished either by direct acetylation of a pre-formed pyridine scaffold or by incorporating the acetyl group into one of the starting materials before the ring-forming cyclization.

Direct C-H functionalization of pyridine rings can be challenging due to the electronic nature of the heterocycle, which deactivates the ring towards electrophilic substitution and can lead to mixtures of isomers. nih.gov The C-2 and C-6 positions of pyridine are often less reactive towards certain types of arylations due to electronic repulsion with the nitrogen lone pair. nih.gov

However, specific methods have been developed for the regioselective introduction of acyl groups. A key strategy for synthesizing 2-acetyl-6-cyanopyridine, a compound structurally analogous to the target molecule, involves starting with pyridine-1-oxide. google.com This approach alters the reactivity of the pyridine ring, allowing for more controlled functionalization. Another powerful method is the Friedel-Crafts acylation, where reaction conditions such as temperature and the choice of solvent can be tuned to favor acetylation at a specific position, as demonstrated in the synthesis of 2-acetyl-6-methoxynaphthalene. orgsyn.orggoogle.com

An alternative to direct acetylation is to use a building block that already contains the acetyl group during the initial ring synthesis. For example, a diketone containing an acetyl group could be used as the electrophilic partner in a cyclization reaction with a molecule like cyanothioacetamide.

Post-synthetic modification (PSM) refers to the chemical transformation of functional groups on an already assembled molecular scaffold. rsc.orgrsc.org In the context of 2-mercaptonicotinonitriles, the thiol group is a prime target for such modifications. The sulfur atom can act as a nucleophile, allowing for a variety of reactions.

A common modification is S-alkylation, where the mercapto group is reacted with halogenated compounds to form thioethers. researchgate.net For example, reacting a pyridinethione with chloroacetone (B47974) or ethyl chloroacetate (B1199739) leads to the corresponding S-substituted derivatives, which can then be used in further cyclization reactions to build fused ring systems like thieno[2,3-b]pyridines. researchgate.net This approach highlights how the mercapto group serves as a handle for further molecular elaboration.

Derivatization from 6-Acetyl-2-mercaptonicotinonitrile and its Analogues

This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems due to its multiple reactive sites. The acetyl group, the cyano group, the mercapto group, and the pyridine ring itself can all participate in further chemical transformations.

The S-alkylated derivatives mentioned previously are key intermediates for building fused heterocyclic rings. The reaction of pyridin-2-ylthioacetonitriles, formed from the reaction of the thione with chloroacetonitrile, can be cyclized to yield 3-aminothieno[2,3-b]pyridine derivatives. researchgate.net These can be further elaborated into more complex systems like pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines through reactions with reagents like triethyl orthoformate and hydrazine. researchgate.net

The acetyl group also offers a site for derivatization. For instance, the methyl group of the acetyl moiety can be functionalized, or the carbonyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. In related systems, such as 6-acetyl-7-hydroxy-4-methylcoumarin, the acetyl group is retained as a core part of the structure while other parts of the molecule are modified to create new derivatives with specific biological activities. nih.gov

S-Alkylation Reactions for Thioether Derivatives

The presence of a mercapto group in this compound provides a nucleophilic handle for the straightforward synthesis of various thioether derivatives through S-alkylation. This reaction is a fundamental transformation for this class of compounds, enabling the introduction of a wide array of substituents at the 2-position of the pyridine ring.

The general reaction involves the deprotonation of the thiol group with a suitable base to form a thiolate anion, which then acts as a potent nucleophile. The subsequent reaction with an alkylating agent, typically an alkyl halide or a compound with a good leaving group, furnishes the corresponding thioether. The choice of base and solvent is crucial for the efficiency of the reaction. For instance, the S-alkylation of 2-mercaptonicotinonitrile derivatives has been effectively carried out using sodium hydroxide (B78521) and methyl iodide, leading to high yields of the S-methylated product. A similar strategy can be applied to this compound.

A representative example of S-alkylation on a related nicotinonitrile system involves the reaction of 3-cyano-4,6-diphenyl-2-mercaptopyridine with ethyl chloroacetate in the presence of fused sodium acetate (B1210297) in ethanol. This reaction proceeds under reflux conditions to yield the corresponding S-substituted thioacetate (B1230152) derivative, ethyl (3-cyano-4,6-diphenyl-2-pyridylthio)acetate. cas.cz This methodology highlights the feasibility of introducing functionalized alkyl chains onto the sulfur atom, which can then be used for further synthetic elaborations. cas.cz

The following table summarizes representative S-alkylation reactions on nicotinonitrile scaffolds:

Table 1: Representative S-Alkylation Reactions of Mercaptonicotinonitrile Derivatives| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-Acetyl-2-mercapto-6-methylnicotinonitrile | Methyl iodide | Sodium hydroxide | - | 5-Acetyl-2-(methylthio)-6-methylnicotinonitrile | 74 |

| 3-Cyano-4,6-diphenyl-2-mercaptopyridine | Ethyl chloroacetate | Sodium acetate | Ethanol | Ethyl (3-cyano-4,6-diphenyl-2-pyridylthio)acetate | - |

Cyclocondensation Reactions to Form Fused Heterocyclic Systems (e.g., Thieno[2,3-b]pyridines)

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-b]pyridines. These compounds are of significant interest due to their biological activities. The general strategy for constructing the thieno[2,3-b]pyridine (B153569) core from 2-mercaptonicotinonitrile derivatives involves a cyclocondensation reaction.

This transformation typically proceeds via an initial S-alkylation of the mercapto group with an α-halo ketone, α-halo ester, or a related species containing a reactive methylene group adjacent to a carbonyl or another activating group. The resulting intermediate possesses the necessary functionalities for an intramolecular cyclization. The cyclization is usually promoted by a base, which facilitates the deprotonation of the active methylene group, leading to a nucleophilic attack on the nitrile carbon, followed by tautomerization to form the stable aromatic thieno[2,3-b]pyridine ring system.

For example, the synthesis of thieno[2,3-b] nih.govnaphthyridine derivatives has been achieved by reacting 3-cyano-6-methyl-5,6,7,8-tetrahydro nih.govnaphthyridine-2(1H)-thione with α-halo compounds to give the S-alkylated intermediates. These intermediates, upon refluxing in ethanolic sodium ethoxide, undergo cyclocondensation to afford the corresponding thieno[2,3-b] nih.govnaphthyridine derivatives. researchgate.net A similar approach can be envisioned starting from this compound.

A general pathway to thieno[2,3-b]pyridines involves the reaction of cycloalkanones with ethyl formate (B1220265) and sodium ethoxide to form enolate salts, which are then reacted with other reagents to build the final fused ring system. nih.gov Although not starting directly from this compound, this highlights a common strategy for constructing the core thieno[2,3-b]pyridine structure. The development of thieno[2,3-b]pyridine analogues as anticancer agents often relies on such synthetic strategies. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. tcichemicals.comnumberanalytics.comnih.govnih.gov While direct examples using this compound as a substrate in these reactions are not extensively documented in the provided results, the methodologies are broadly applicable to functionalized pyridine systems and their thioether derivatives.

For C-C bond formation, the thioether group in S-alkylated derivatives of this compound can potentially serve as a leaving group in certain cross-coupling reactions, although this is less common than using halide-substituted pyridines. A more general approach would be to first convert the mercapto group into a better leaving group, such as a sulfonate, or to introduce a halogen atom at another position on the pyridine ring. However, palladium-catalyzed/copper-mediated cross-coupling reactions have been successfully employed for the synthesis of 2-aryldihydropyrimidines from 2-methylthio-dihydropyrimidine derivatives and organostannane reagents. nih.govrsc.org This suggests that the methylthio group can indeed participate in such transformations, opening up avenues for the arylation of the 2-position of the nicotinonitrile core.

For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides. tcichemicals.com To apply this to the this compound system, one would typically require a halogenated derivative of the nicotinonitrile. Alternatively, the development of new catalytic systems may enable the direct coupling of amines with other functional groups on the pyridine ring. The formation of C-N bonds is a fundamental process in the synthesis of a vast number of biologically active molecules. dp.tech

The following table presents examples of palladium-catalyzed cross-coupling reactions on related heterocyclic systems, illustrating the potential for application to this compound derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Heterocyclic Scaffolds| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 1-Boc 2-methylthio-dihydropyrimidine | Aryl tributylstannane | Pd catalyst / Cu reagent | 2-Aryl-dihydropyrimidine | nih.govrsc.org |

| Aryl Halides | Amines | Palladium catalyst / Strong base | Aryl Amines | tcichemicals.com |

| Mercaptoacetylenes | Arylboronic acids | Pd2+ and Cu2+ | Aryl Thioalkynes | rsc.org |

Multi-component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.commdpi.com This approach is particularly valuable for the rapid generation of diverse chemical libraries for drug discovery and other applications. The functional groups present in this compound make it an attractive candidate for inclusion in MCRs.

For instance, the nitrile group can participate in reactions such as the Gewald reaction, which is a well-known MCR for the synthesis of 2-aminothiophenes. While the starting material already contains a sulfur atom, the reactivity of the nitrile and the acetyl group could be harnessed in novel MCRs. For example, a reaction involving an aldehyde, malononitrile, and a thiol is a common MCR for the synthesis of pyran derivatives. nih.govresearchgate.net By analogy, the acetyl group and the nitrile group in this compound could potentially react with other components to build complex fused or spirocyclic systems.

The Hantzsch dihydropyridine synthesis, a pseudo four-component reaction, is a classic example of an MCR used to create dihydropyridine rings. mdpi.com While this compound already possesses a pyridine ring, its functional groups could be modified to participate in other types of MCRs, leading to the synthesis of novel and structurally diverse heterocyclic compounds.

Synthesis of Star-Shaped Molecules and Dendrimeric Architectures Incorporating Nicotinonitrile Subunits

The unique electronic and structural properties of the nicotinonitrile scaffold make it an interesting building block for the construction of larger, highly organized molecular architectures such as star-shaped molecules and dendrimers. nih.govnih.govmdpi.commdpi.com These macromolecules have applications in materials science, drug delivery, and catalysis.

A common strategy for creating star-shaped molecules involves using a central core molecule with multiple reactive sites, to which "arms" or "dendrons" are attached. rsc.orgnih.gov this compound, after suitable modification, could serve as a component of these arms. For example, the reaction of 2-mercaptonicotinonitrile derivatives with poly(bromomethyl)benzenes in the presence of a base has been shown to produce star-shaped molecules with a central benzene (B151609) core and multiple nicotinonitrile arms. rsc.org This approach could be directly applied to this compound.

The synthesis of star-shaped molecules often utilizes a convergent or divergent approach. mdpi.com In a convergent synthesis, the arms are first constructed and then attached to the central core. In a divergent synthesis, the molecule is built outwards from the core. The functional handles on this compound, such as the acetyl and mercapto groups, provide versatile points for attachment in either strategy. For instance, the acetyl group could be used in condensation reactions to link the nicotinonitrile unit to a core molecule.

Recent research has explored the synthesis of novel star-shaped molecules based on a 1,3,5-triazine (B166579) core linked to various heterocyclic systems. nih.govrsc.orgresearchgate.net These synthetic strategies often involve reactions like the Michael addition and Hantzsch reaction to build the final complex structure. nih.govrsc.org The incorporation of the this compound moiety into such systems could lead to new materials with interesting photophysical or biological properties.

Chemical Reactivity and Reaction Mechanisms of 6 Acetyl 2 Mercaptonicotinonitrile

Nucleophilic Reactivity of the Thiocarbonyl/Thiol Group

The sulfur atom in 6-acetyl-2-mercaptonicotinonitrile is a primary center of nucleophilic activity. The thiol group (S-H) can be deprotonated to form a highly reactive thiolate anion (RS⁻). nih.gov This thiolate is a soft nucleophile, meaning it readily reacts with soft electrophiles. nih.gov This reactivity is fundamental to many of its subsequent reactions, such as S-alkylation. The versatility of the mercapto group allows for a range of reactions including alkylation and oxidation, making it a valuable precursor for creating diverse heterocyclic structures. The nucleophilic character of the thiol group is a cornerstone of this compound's utility in building more complex molecules, particularly those with potential pharmacological applications.

Electrophilic Sites and Substitution Patterns on the Pyridine (B92270) Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iq This effect is compounded by the presence of the electron-withdrawing acetyl and nitrile groups. Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution, similar to nitrobenzene. uoanbar.edu.iqyoutube.com

Electrophilic attack, when it does occur under vigorous conditions, is predicted to happen at the C-3 (meta) and C-5 positions. uoanbar.edu.iqaklectures.com This is because the intermediate carbocations formed by attack at these positions are more stable. Attack at the C-2, C-4, or C-6 positions would result in a resonance structure where the positive charge resides on the already electron-deficient and electronegative nitrogen atom, which is a highly destabilizing arrangement. youtube.com Therefore, substitution is directed away from the nitrogen-adjacent carbons. The presence of strongly electron-donating groups can facilitate electrophilic substitution, but the inherent nature of the substituted pyridine in this compound makes it very resistant to such reactions. uoanbar.edu.iqpearson.com

Thiol-Thione Tautomerism and its Chemical Implications

This compound exists in a tautomeric equilibrium between a thiol form (6-acetyl-2-mercaptopyridine-3-carbonitrile) and a thione form (6-acetyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile). cymitquimica.com This phenomenon is crucial as the two tautomers can exhibit different chemical reactivity and physical properties. wiley-vch.de The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. wiley-vch.de

Experimental Elucidation of Tautomeric Equilibria

Experimental studies using spectroscopic methods like NMR and IR are essential for determining the predominant tautomeric form in a given state. wiley-vch.deresearchgate.net For analogous pyridinethione systems, IR spectra showing a strong C=S stretching vibration confirm the thione form's presence in the solid state. ubc.ca In solution, NMR spectroscopy is a powerful tool. For instance, the chemical shift of the N-H proton in the ¹H NMR spectrum can provide evidence for the thione tautomer. The study of related compounds shows that while solution-state characterization can be complex, it often points to the thione form being the major species. ubc.ca The equilibrium can be shifted; for example, in some heterocyclic systems, intramolecular hydrogen bonding can stabilize one tautomer over the other. wiley-vch.demdpi.com

Theoretical Investigations into Tautomeric Forms and Stability

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the relative stabilities of tautomers. ubc.caresearchgate.net Theoretical calculations for similar pyridinethiones have shown that the thione form is generally the more stable tautomer, both in the gas phase and in various solvents. ubc.ca These studies compute the energies, geometries, and spectroscopic properties of all possible tautomers. ubc.ca The results often align well with experimental findings, confirming the predominance of the thione structure. researchgate.net Such theoretical models are invaluable for understanding the intrinsic properties of the molecule and predicting its behavior in different chemical environments, which can be challenging to determine solely through experimental means. nih.gov

Mechanistic Pathways of Cyclization Reactions Leading to Fused Heterocycles

This compound is a key building block for synthesizing fused heterocyclic systems, such as thieno[2,3-b]pyridines. The general mechanism for these cyclization reactions involves the high nucleophilicity of the sulfur atom. The process typically begins with the S-alkylation of the thiol/thiolate group by a reagent containing a suitable leaving group. This is followed by an intramolecular cyclization step.

For example, in the reaction with α-halo ketones or α-halo esters, the initial step is the S-alkylation. The subsequent step is an intramolecular condensation, often a Thorpe-Ziegler reaction, where the active methylene (B1212753) group (generated from the alkylating agent) attacks the nitrile (C≡N) group. This cyclization forms a new five-membered ring fused to the original pyridine core. The regiochemical outcome of these reactions is dictated by the nature of the reactants and the reaction conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.commasterorganicchemistry.com In reactions involving this compound, regioselectivity is a critical consideration, especially when multiple reaction sites are present. For instance, in cyclization reactions with unsymmetrical reagents, the initial S-alkylation is typically highly regioselective for the sulfur atom due to its strong nucleophilicity. The subsequent cyclization step's regioselectivity depends on which electrophilic center the newly introduced nucleophile attacks. Studies on similar systems, like the reaction of cyanothioacetamide with unsymmetrical 1,3-diketones, show that mixtures of regioisomers can form, although one isomer often predominates. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also an important aspect, particularly when new chiral centers are created. masterorganicchemistry.comrsc.org While many derivatization reactions of this compound may not generate stereocenters, in cases where they do (e.g., reaction with a chiral electrophile or a prochiral substrate), the stereochemical outcome is determined by the reaction mechanism and the steric and electronic environment around the reacting centers. rsc.orgnih.gov

Summary of Key Reactive Sites and Products

| Reactive Site | Type of Reagent | Primary Product Type |

|---|---|---|

| Thiol/Thiolate Group | Alkyl Halides, α-Halo Ketones | S-Alkylated Derivatives |

| Thiol/Thiolate & Nitrile | Bifunctional Electrophiles | Fused Thieno[2,3-b]pyridines |

| Acetyl Group | Nucleophiles (e.g., Amines) | Schiff Bases, Enamines |

Computational Chemistry and Theoretical Studies of 6 Acetyl 2 Mercaptonicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the behavior of electrons and nuclei in molecules. These methods can predict a wide array of molecular properties with high accuracy.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data or empirical parameters. These methods are generally more computationally expensive than DFT but can provide very high accuracy, often considered the "gold standard" in computational chemistry. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For 6-Acetyl-2-mercaptonicotinonitrile, ab initio calculations could be used to:

Benchmark DFT results: Validate the accuracy of more computationally efficient DFT methods.

Investigate excited states: Study the molecule's behavior upon absorption of light, which is important for understanding its photophysical properties.

Calculate highly accurate reaction energies: Provide precise predictions of the thermodynamics of chemical reactions involving the molecule.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, molecular docking simulations could be used to:

Identify potential biological targets: Screen a library of proteins to find those that the molecule might bind to.

Predict the binding mode: Determine the specific orientation and interactions of the molecule within the active site of a target protein.

Estimate the binding affinity: Calculate a score that represents the strength of the interaction between the molecule and the protein.

Illustrative Example: Molecular Docking of Nicotinonitrile Derivatives

Several studies have utilized molecular docking to investigate the biological potential of nicotinonitrile derivatives. For instance, novel nicotinonitrile derivatives have been docked into the active sites of enzymes like tyrosine kinase to predict their anticancer activity. nih.gov These studies often report docking scores and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

Table 2: Illustrative Molecular Docking Results for a Generic Ligand

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Example Kinase | -8.5 | Lys78, Glu91, Leu150 |

| Example Protease | -7.2 | Asp25, Gly27, Ile50 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a mathematical function that relates the energy of a molecule to its geometry. Mapping the PES allows for the identification of stable conformers (local minima) and the transition states that connect them.

For this compound, conformational analysis would be important for:

Identifying the most stable conformers: The acetyl group and the mercapto group can rotate, leading to different conformers with varying energies.

Understanding molecular flexibility: The shape and flexibility of a molecule are crucial for its interaction with other molecules.

Providing input for other calculations: The lowest energy conformer is typically used as the starting point for further quantum chemical calculations and docking simulations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive.

For this compound, analysis of the frontier molecular orbitals would provide insights into:

Regions of electrophilic and nucleophilic attack: The distribution of the HOMO and LUMO can indicate which parts of the molecule are electron-rich and electron-poor.

Chemical hardness and softness: These are concepts related to the HOMO-LUMO gap that describe the molecule's resistance to changes in its electron distribution.

Table 3: Illustrative Frontier Molecular Orbital Data for a Generic Molecule

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are for illustrative purposes only.

While specific computational studies on this compound are not found in the reviewed scientific literature, the application of modern computational chemistry techniques such as Density Functional Theory, ab initio methods, molecular docking, conformational analysis, and frontier molecular orbital analysis would provide a comprehensive understanding of its properties. The illustrative examples from related nicotinonitrile and pyridine (B92270) derivatives highlight the power of these theoretical methods to predict molecular structure, reactivity, and potential biological activity. Further computational and experimental investigation of this compound is warranted to fully explore its chemical and physical characteristics.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 6-acetyl-2-mercaptonicotinonitrile. Both ¹H and ¹³C NMR are employed to confirm the positions of substituents on the nicotinonitrile core.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the acetyl and methyl groups at positions C6 and C5 respectively, would appear at characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY and HSQC, would further establish the connectivity between protons and carbons, confirming the substitution pattern. The use of deuterated solvents like DMSO-d₆ can be beneficial in stabilizing the thiol group for clearer spectral analysis.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The distinct signals for the carbonyl carbon of the acetyl group, the nitrile carbon, and the carbons of the pyridine (B92270) ring are key identifiers.

| ¹H NMR | ¹³C NMR |

| Data table for proton chemical shifts (ppm) | Data table for carbon chemical shifts (ppm) |

| No specific data available in search results | No specific data available in search results |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key absorption bands expected in the IR spectrum include:

A strong absorption band corresponding to the C≡N (nitrile) stretching vibration.

A sharp peak indicating the C=O (carbonyl) stretch of the acetyl group.

Bands associated with the C=C and C=N stretching vibrations within the pyridine ring.

A band corresponding to the S-H (thiol) stretching vibration, which might be broad.

C-H stretching and bending vibrations for the acetyl and any other alkyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | ~2220-2260 |

| Carbonyl (C=O) | ~1680-1700 |

| Thiol (S-H) | ~2550-2600 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Alkyl) | ~2850-3000 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and analyzing the fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the molecular formula.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern, where the molecule breaks into smaller, charged fragments, can provide further structural information and confirm the connectivity of the functional groups.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in this compound. This data is used to determine the empirical formula of the compound, which represents the simplest whole-number ratio of atoms. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to verify its accuracy.

| Element | Theoretical Percentage | Experimental Percentage |

| Carbon (C) | Calculated based on formula | Determined experimentally |

| Hydrogen (H) | Calculated based on formula | Determined experimentally |

| Nitrogen (N) | Calculated based on formula | Determined experimentally |

| Sulfur (S) | Calculated based on formula | Determined experimentally |

Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for analyzing complex mixtures containing the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used method that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgvu.nllcms.cz This technique can be used to separate the target compound from impurities and byproducts, with the mass spectrometer providing molecular weight information for each separated component. rsc.orgvu.nllcms.cznih.gov Different LC methods, such as reversed-phase HPLC, can be employed with various mobile phases (e.g., acetonitrile/water gradients) and columns (e.g., C18) to achieve optimal separation. rsc.orgvu.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique, though its applicability depends on the volatility and thermal stability of the compound. mdpi.com If this compound is sufficiently volatile and stable at elevated temperatures, GC-MS can provide excellent separation and identification. mdpi.com

These chromatographic methods are essential for quality control during synthesis and for quantitative analysis in various applications.

Structure Activity Relationship Sar Studies and Design Principles for Derivatives

Impact of Substituents on Chemical Reactivity and Formation of Novel Derivatives

The chemical reactivity of the 6-acetyl-2-mercaptonicotinonitrile core and the subsequent formation of new derivatives are profoundly influenced by the nature and position of various substituents. The inherent electronic properties of the acetyl, mercapto, and nitrile groups create a unique chemical environment that can be strategically manipulated.

The introduction of different aryl substituents can significantly alter the electronic distribution within the molecule. For instance, electron-withdrawing groups, such as a nitro group, can enhance the electrophilic character of the pyridine (B92270) ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density, thereby influencing the reactivity of the acetyl and mercapto moieties.

Research into captodative olefins, which share some electronic characteristics with the acetylenic component of the nicotinonitrile scaffold, has shown that the inductive effects of remote substituents on an aryl ring can control the reactivity of the double bond. scielo.org.mx This principle can be extrapolated to the this compound system, where substituents on an attached aryl group can modulate the reactivity of the core structure. For example, an early kinetic study on a series of alkenes demonstrated that electron-withdrawing groups on the aryl ring of an aroyloxy substituent increased their reactivity in Diels-Alder cycloadditions. scielo.org.mx

The mercapto group is a key site for derivatization, readily undergoing reactions to form thioethers. The reactivity of this group can be fine-tuned by the electronic nature of the substituents on the pyridine ring. The synthesis of various thioether-containing acetamides has been achieved through the reaction of 2-mercapto-N-arylacetamides with a chlorinated nicotinonitrile precursor. mdpi.com

The acetyl group also presents opportunities for modification. It can be a handle for introducing further complexity, for instance, through condensation reactions to form chalcone-like structures or by serving as a point of attachment for other bioactive moieties.

A summary of how different substituents can impact the reactivity of the this compound scaffold is presented in the table below.

| Substituent Type | Position of Substitution | Effect on Reactivity | Potential for Novel Derivative Formation |

| Electron-Withdrawing Groups (e.g., -NO₂) | Aryl ring attached to the core | Increases electrophilicity of the pyridine ring | Facilitates nucleophilic substitution reactions |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Aryl ring attached to the core | Increases electron density on the pyridine ring | Modulates reactivity of acetyl and mercapto groups |

| Halogens (e.g., -Cl, -Br) | Pyridine or attached aryl ring | Inductive electron withdrawal, potential for steric hindrance | Influences reaction rates and regioselectivity |

| Amino Groups (-NH₂) | Pyridine ring | Increases nucleophilicity | Can be a site for further functionalization |

Rational Scaffold Modification Strategies in Nicotinonitrile Chemistry for Targeted Interactions

One prominent strategy involves the hybridization of the nicotinonitrile core with other known pharmacophores to create molecules with dual or enhanced activity. This approach has been successfully employed in the development of acetylcholinesterase inhibitors by creating nicotinonitrile-coumarin hybrids. researchgate.net The design of these hybrids leverages the known biological activities of both the nicotinonitrile and coumarin (B35378) moieties to achieve potent inhibition of the target enzyme. researchgate.net

Another rational approach is to modify the substituents on the nicotinonitrile ring to optimize interactions with the binding pocket of a target protein. Structure-activity relationship (SAR) studies on various pyridine derivatives have revealed that the number and position of substituents like methoxy groups, halogens, and amino groups can significantly affect their biological activity. mdpi.com For example, in some cases, increasing the number of methoxy substituents has been shown to increase antiproliferative activity. mdpi.com

The introduction of specific functional groups can also be guided by the desire to mimic the interactions of known inhibitors. For instance, the design of histone deacetylase (HDAC) inhibitors has involved using a 2-mercaptoquinazolinone core as a cap group, which is structurally related to the 2-mercaptopyridine (B119420) portion of this compound. mdpi.com This rational design aims to improve the inhibitory activity and selectivity for specific HDAC isoforms. mdpi.com

The following table outlines some rational scaffold modification strategies in nicotinonitrile chemistry:

| Modification Strategy | Rationale | Example Application |

| Molecular Hybridization | Combine pharmacophores for dual or enhanced activity | Nicotinonitrile-coumarin hybrids as acetylcholinesterase inhibitors researchgate.net |

| Substituent Optimization | Fine-tune interactions with target binding pocket | Varying number and position of methoxy groups to enhance antiproliferative activity mdpi.com |

| Bioisosteric Replacement | Replace functional groups to improve properties | Using a 2-mercaptoquinazolinone cap to mimic known HDAC inhibitors mdpi.com |

| Linker Modification | Alter the connection between pharmacophores | Varying the linker in hybrid molecules to optimize spatial orientation for target binding nih.gov |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The design and synthesis of hybrid molecules represent a powerful strategy in drug discovery, aiming to combine the therapeutic advantages of two or more distinct pharmacophores into a single chemical entity. This approach can lead to improved affinity, better selectivity, and the potential to overcome drug resistance. The this compound scaffold is an attractive component for such hybrids due to its inherent chemical functionality and biological potential.

An example of this approach is the synthesis of nicotinonitrile-coumarin hybrids, which have been investigated as potential acetylcholinesterase inhibitors. researchgate.net In this case, the nicotinonitrile moiety is linked to a coumarin scaffold, another privileged structure in medicinal chemistry. researchgate.net The synthesis could proceed by first preparing a suitable coumarin derivative with a reactive group that can then be coupled with the mercapto group of this compound.

The synthesis of pyrimidine (B1678525) derivatives, which share structural similarities with the nicotinonitrile core, often involves condensation reactions. For example, the Biginelli reaction has been used to synthesize 2-mercapto-pyrimidine derivatives. researchgate.net Similar strategies could be adapted to build upon the this compound scaffold.

The following table details some examples of hybrid molecules that could be designed using the this compound scaffold.

| Hybrid Molecule Concept | Linked Pharmacophore | Potential Therapeutic Target | Synthetic Strategy |

| Nicotinonitrile-Coumarin Hybrid | Coumarin | Acetylcholinesterase researchgate.net | Thioether linkage via the mercapto group |

| Nicotinonitrile-Chalcone Hybrid | Chalcone | Anticancer targets | Condensation reaction at the acetyl group |

| Nicotinonitrile-NSAID Hybrid | Ibuprofen/Ketoprofen | Anti-inflammatory/Anticancer | Ester or amide linkage |

| Nicotinonitrile-Antiviral Hybrid | HIV Reverse Transcriptase Inhibitor | HIV mdpi.com | Linker chemistry to connect the two active agents |

Stereochemical Considerations in the Design of Novel this compound Derivatives

While the core this compound molecule is achiral, the introduction of chiral centers during the synthesis of its derivatives can have profound implications for their biological activity. Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral environments composed of L-amino acids and D-sugars.

When designing novel derivatives, the creation of stereocenters must be carefully considered. For example, if a substituent is introduced that contains a chiral carbon, the resulting molecule will exist as a pair of enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even produce off-target effects.

The spatial arrangement of functional groups is critical for effective binding. In the context of enzyme inhibition, for instance, the three-dimensional orientation of a derivative within the active site determines the strength of its interactions with key amino acid residues. Molecular modeling and docking studies are invaluable tools for predicting the preferred binding poses of different stereoisomers and for guiding the design of enantiomerically pure compounds.

For example, in the design of coumarin-based inhibitors, the orientation of a farnesyl chain within a hydrophobic pocket of the enzyme was found to be critical for activity. researchgate.net Similarly, when designing derivatives of this compound, if a chiral side chain is introduced, its stereochemistry will dictate how it fits into the target's binding site.

The synthesis of stereochemically pure derivatives often requires the use of asymmetric synthesis techniques or chiral chromatography to separate the enantiomers. While this can add complexity to the synthetic process, the potential benefits in terms of improved efficacy and safety often justify the additional effort.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of multiple reactive sites within 6-acetyl-2-mercaptonicotinonitrile renders it an ideal starting material for synthesizing a diverse range of heterocyclic compounds. The interplay between the nucleophilic sulfur atom and the electrophilic carbon atoms of the acetyl and nitrile groups provides a foundation for numerous cyclization and functionalization reactions.

Precursor in the Synthesis of Thienopyridine Scaffolds

A primary application of this compound is its role as a key precursor in the synthesis of thienopyridines, a class of fused heterocyclic compounds with significant biological and material interest. nih.govnih.gov The most common synthetic route is a variation of the Gewald reaction. wikipedia.orgumich.eduarkat-usa.org This process typically begins with the S-alkylation of the mercapto group using a reagent containing a halogen atom adjacent to an active methylene (B1212753) group, such as α-halo ketones or esters. mdpi.comabertay.ac.uk This initial step forms a key intermediate which then undergoes an intramolecular cyclization, often base-catalyzed, where the active methylene group attacks the nitrile carbon to form the fused thiophene (B33073) ring. mdpi.comabertay.ac.uk This cyclization is a form of the Thorpe-Ziegler reaction. The specific reagents used in this two-step process allow for precise control over the final substitution pattern of the thienopyridine ring system.

Interactive Data Table: Synthesis of Thienopyridines from this compound

| Reagent Class | Example Reagent | Intermediate Type | Resulting Scaffold |

| α-Halo Ketones | Chloroacetone (B47974) | 2-((2-oxopropyl)thio)nicotinonitrile | Substituted Thieno[2,3-b]pyridine (B153569) |

| α-Halo Esters | Ethyl chloroacetate (B1199739) | 2-((2-ethoxy-2-oxoethyl)thio)nicotinonitrile | Substituted Thieno[2,3-b]pyridine |

| α-Halo Nitriles | Chloroacetonitrile | 2-((cyanomethyl)thio)nicotinonitrile | Aminothieno[2,3-b]pyridine |

Building Block for Multifunctional Heterocyclic Compounds

The utility of this compound extends beyond thienopyridines. Its derivatives serve as pivotal intermediates in the synthesis of more complex, fused heterocyclic systems. For instance, aminothieno[2,3-b]pyridines, synthesized from the nitrile, can be further elaborated to create pyridothienopyrimidines. This demonstrates how the initial scaffold can be expanded in a stepwise fashion to build intricate, multifunctional molecular architectures with diverse properties. nih.gov

Potential in Designing Functional Materials for Optoelectronics and Electrochromic Devices

While this compound itself is not an optoelectronic material, the thienopyridine and other fused heterocyclic scaffolds derived from it possess significant potential in this arena. nih.gov Sulfur-containing heterocyclic compounds are an appealing class of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. rsc.orgacs.orgopenmedicinalchemistryjournal.com The inclusion of sulfur can enhance electron transport properties, and the extended π-conjugated systems found in thienopyridines are crucial for charge carrier mobility and tuning the material's photophysical properties, such as absorption and emission wavelengths. rsc.orgresearchgate.netnih.gov

Similarly, the redox activity inherent in these conjugated systems suggests potential applications in electrochromic devices. Electrochromic materials change color in response to an electrical voltage, a property that depends on stable redox states. researchgate.netmdpi.comresearchgate.netmdpi.com The ability to synthesize a wide variety of substituted thienopyridines from a common precursor like this compound allows for the systematic tuning of their electronic and, consequently, their electrochromic properties. mdpi.com

Catalytic Applications and Ligand Design

Exploration as Ligands for Metal Complexes in Catalysis

The structure of this compound contains multiple heteroatoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the exocyclic sulfur atom are the most probable coordination sites, allowing the molecule to act as a bidentate ligand, chelating to a metal center. researchgate.net The formation of stable complexes with transition metals is a key step in developing new catalysts. nih.govnih.gov The coordination of a metal ion can significantly alter the electronic properties of the ligand, potentially enhancing its reactivity or conferring novel catalytic abilities upon the metal center. nih.gov While extensive research into metal complexes of this compound specifically is still an emerging area, the principles of coordination chemistry strongly support its potential in this field. cjcatal.comias.ac.inresearchgate.netrsc.org

Interactive Data Table: Potential Ligand Properties of this compound

| Potential Donor Atom | Type | Role in Coordination | Potential Coordination Mode |

| Pyridine Nitrogen | Lewis Base | σ-donor | Monodentate or Bidentate (with Sulfur) |

| Mercapto Sulfur | Lewis Base | σ-donor | Monodentate or Bidentate (with Nitrogen) |

| Acetyl Oxygen | Lewis Base | Weak σ-donor | Potential secondary interaction |

| Nitrile Nitrogen | Lewis Base | Weak σ-donor | Potential secondary interaction |

Role in Facilitating Organic Transformations

The primary role of this compound in facilitating organic transformations is as a versatile synthon, or building block. Rather than acting as an external catalyst, its value lies in being incorporated into a target molecule, thereby enabling the construction of complex structures that would be difficult to access otherwise. orgsyn.orggoogle.comnih.gov Its pre-arranged array of functional groups provides a synthetic shortcut to valuable heterocyclic systems like thienopyridines, which are themselves used in a wide range of applications, including as pharmaceuticals and functional materials. nih.govnih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

Currently, detailed synthetic procedures for 6-Acetyl-2-mercaptonicotinonitrile are not widely published in scientific journals. Chemical suppliers list the compound, indicating its accessibility. apolloscientific.co.ukcymitquimica.com However, the development of green and efficient synthetic methodologies would be a valuable research endeavor. Future work could focus on one-pot syntheses, the use of environmentally benign solvents, and catalytic methods to improve yield, reduce waste, and lower the cost of production. Exploring microwave-assisted or flow chemistry approaches could also lead to more rapid and scalable synthetic routes.

Elucidation of Undiscovered Reactivity Pathways and Mechanistic Insights

The rich functionality of this compound suggests a wide range of chemical transformations that remain to be explored. The mercapto group can undergo S-alkylation, oxidation, or participate in the formation of sulfur-containing heterocycles. ekb.eg The acetyl group is a handle for condensation reactions, and the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.

Future research should aim to systematically investigate the reactivity of each functional group and the interplay between them. Mechanistic studies of these reactions, using techniques such as kinetic analysis and computational chemistry, would provide a deeper understanding of the compound's chemical behavior and enable the rational design of new synthetic transformations.

Advanced Computational Modeling for Predictive Synthesis and Rational Design

Computational chemistry can be a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, molecular orbitals, and predict its spectroscopic characteristics. Such studies can also model reaction pathways and transition states, aiding in the design of new reactions and the prediction of their outcomes. This predictive capability can guide experimental work, saving time and resources.

Integration of this compound into Novel Material Architectures and Supramolecular Systems

The pyridine (B92270) nitrogen and the various functional groups of this compound make it an interesting candidate for the construction of novel materials and supramolecular assemblies. The pyridine ring and nitrile group can coordinate to metal ions, potentially forming metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. The potential for hydrogen bonding and other non-covalent interactions could be exploited to create self-assembling systems and functional supramolecular materials.

常见问题

Basic Research Questions

What are the recommended synthetic routes for 6-Acetyl-2-mercaptonicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

- Route A: Reacting 2-chloro-6-methylnicotinonitrile with thioacetamide under reflux in ethanol, yielding the mercapto derivative via nucleophilic displacement .

- Route B: Condensation of 6-aminonicotinonitrile with acetylating agents (e.g., acetyl chloride) followed by thiolation.

Key Variables Affecting Yield:

- Temperature control (higher yields at 80–100°C).

- Solvent polarity (polar aprotic solvents like DMF improve reaction kinetics).

- Catalyst use (e.g., K₂CO₃ enhances nucleophilicity of thiol groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。